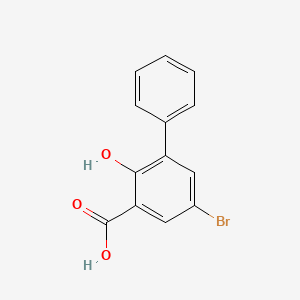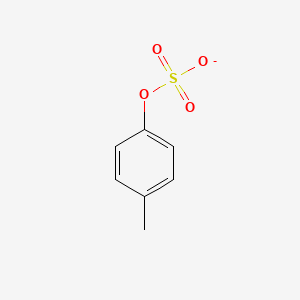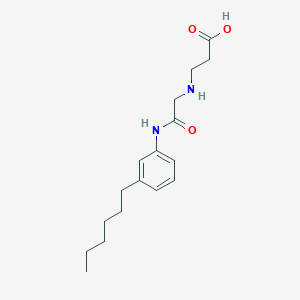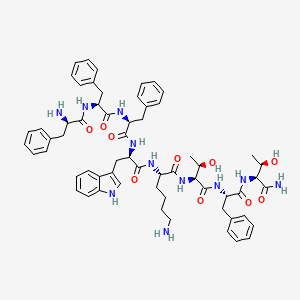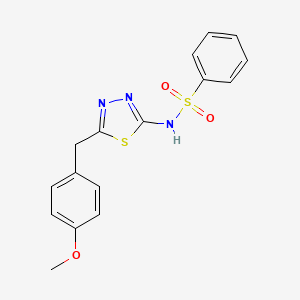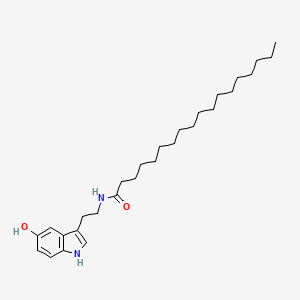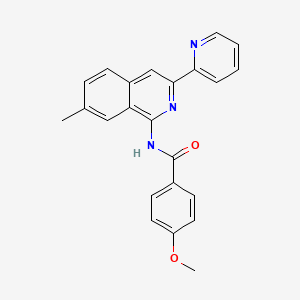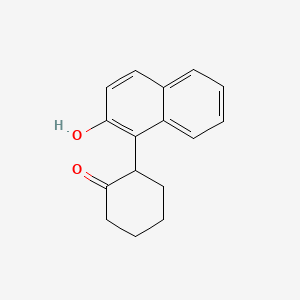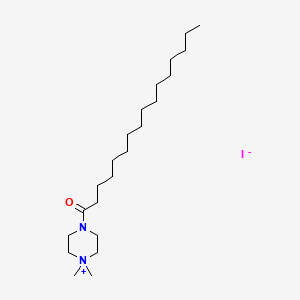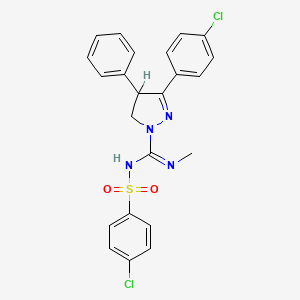
(+/-)-SLV 319
説明
Central cannabinoid (CB1) receptor antagonists may have potential in the treatment of a number of diseases such as neuroinflammatory disorders, cognitive disorders, septic shock, obesity, psychosis, addiction, and gastrointestinal disorders. (±)-SLV 319 is the mixture of the CB1 receptor antagonist SLV 319 and its distomer, SLV 319 (+)-enantiomer. SLV 319 is a potent and selective CB1 receptor antagonist with Ki values of 7.8 and 7,943 nM for CB1 and peripheral cannabinoid (CB2), respectively. SLV 319 is less lipophilic (log P = 5.1) and therefore more water soluble than other known CB1 receptor ligands.
(±)-SLV319 is the racemate of SLV319. SLV319 is a potent and selective cannabinoid-1 (CB-1) receptor antagonist with an IC50 of 22 nM.
科学的研究の応用
肥満治療
イビピナバントは強力で、高度に選択的なCB1アンタゴニストです . 動物において強力な食欲抑制効果を示し、肥満の治療のために研究されてきました . しかし、リмонабантに見られた問題を受けて、CB1アンタゴニストは、潜在的な食欲抑制薬として、現在では好まれなくなっています .
構造活性相関研究
CB1アンタゴニストには課題があるものの、イビピナバントは、特に構造活性相関研究において、依然として研究室レベルの研究に使用されています . これらの研究は、化合物の化学構造とその薬理作用の関係を理解するのに役立つため、創薬において非常に重要です。
記憶と認知の調節
イビピナバントの構造類似体であるSLV330は、記憶、認知、さらには中毒行動の調節に関連する動物モデルにおいて活性があると報告されています . これにより、イビピナバントとその類似体が、認知障害や中毒の治療に潜在的に使用できる可能性が示唆されます。
ミトコンドリア毒性研究
イビピナバントは、C2C12筋芽細胞において強い細胞毒性を持つため、ミトコンドリア毒性を誘発することが判明しています . これにより、ミトコンドリア毒性のメカニズムを研究するのに役立つ化合物となり、ミトコンドリア機能障害に関連する疾患の治療薬の開発につながる可能性があります。
ADP/ATP交換阻害
イビピナバントは、アデニンヌクレオチドトランスロカーゼ(ANT)依存性ミトコンドリアADP/ATP交換を阻害することが判明しています . このオフターゲット効果は、細胞エネルギー代謝における影響を理解するために、さらに研究することができます。
創薬
イビピナバントのわずかな構造修飾により、ANT阻害を抑制し、細胞毒性作用を低下させることができます . この発見は、より安全な新しいタイプのCB1Rアンタゴニストの開発に役立ちます .
作用機序
Target of Action
The primary target of Ibipinabant is the cannabinoid receptor 1 (CB1) . This receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes such as appetite regulation, pain sensation, mood, and memory .
Mode of Action
Ibipinabant acts as an inverse agonist at the CB1 receptor . This means it binds to the same receptor as endogenous cannabinoids but induces an effect opposite to them. Instead of activating the receptor, Ibipinabant inhibits its activity, leading to decreased endocannabinoid signaling .
Biochemical Pathways
The inhibition of CB1 receptors by Ibipinabant affects several biochemical pathways. It reduces the activity of the G-protein-coupled receptor signaling pathway , which is involved in various physiological processes such as neurotransmission and immune response . By inhibiting this pathway, Ibipinabant can influence the body’s energy balance and metabolism .
Pharmacokinetics
Like many other drugs, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys . These processes can affect the drug’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
The molecular and cellular effects of Ibipinabant’s action are primarily related to its inhibition of CB1 receptors. This can lead to a decrease in appetite and potentially contribute to weight loss . Additionally, by inhibiting endocannabinoid signaling, Ibipinabant may also affect pain sensation, mood, and memory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ibipinabant. For example, factors such as diet and lifestyle can affect the body’s endocannabinoid system and thus potentially influence the drug’s effectiveness . Additionally, the drug’s stability could be affected by storage conditions such as temperature and humidity .
特性
IUPAC Name |
5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJQVVLKUYCICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457819 | |
| Record name | 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362519-49-1 | |
| Record name | 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


